molecular formula C23H23NO4S2 B12378902 Ptp1B/akr1B1-IN-2

Ptp1B/akr1B1-IN-2

Cat. No.: B12378902
M. Wt: 441.6 g/mol
InChI Key: POVQLNNVZMUNCT-SILNSSARSA-N
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Description

Ptp1B/akr1B1-IN-2 is a dual-targeted inhibitor designed to inhibit both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B is a negative regulator of insulin signaling pathways, while aldose reductase is involved in the polyol pathway, which is implicated in diabetic complications. This compound has shown potential in treating type 2 diabetes mellitus and its associated complications by improving insulin sensitivity and reducing hyperglycemia-related issues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ptp1B/akr1B1-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial-scale operations. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ptp1B/akr1B1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Ptp1B/akr1B1-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.

    Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and its complications.

Mechanism of Action

Ptp1B/akr1B1-IN-2 exerts its effects by inhibiting both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B inhibition enhances insulin receptor signaling by preventing dephosphorylation of the insulin receptor, thereby improving insulin sensitivity. Aldose reductase inhibition reduces the conversion of glucose to sorbitol, mitigating hyperglycemia-induced damage in diabetic patients. The compound targets specific molecular pathways involved in insulin signaling and the polyol pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ptp1B/akr1B1-IN-2 is unique due to its dual-targeted inhibition of both protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for treating multifactorial diseases like type 2 diabetes mellitus. Its ability to simultaneously improve insulin sensitivity and reduce hyperglycemia-related complications sets it apart from other single-target inhibitors .

Properties

Molecular Formula

C23H23NO4S2

Molecular Weight

441.6 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C23H23NO4S2/c25-21(26)12-13-24-22(27)20(30-23(24)29)16-18-10-6-11-19(15-18)28-14-5-4-9-17-7-2-1-3-8-17/h1-3,6-8,10-11,15-16H,4-5,9,12-14H2,(H,25,26)/b20-16-

InChI Key

POVQLNNVZMUNCT-SILNSSARSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Origin of Product

United States

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